molecular formula C8H10N3NaO3S B1672336 Fenaminosulf CAS No. 140-56-7

Fenaminosulf

Cat. No. B1672336
CAS RN: 140-56-7
M. Wt: 251.24 g/mol
InChI Key: IWDQPCIQCXRBQP-RRABGKBLSA-M
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Description

Fenaminosulf, also known by its brand name Dexon, is a compound that was used as a fungicide in the cultivation of various food and fiber crops such as fruits, vegetables, grains, beans, and cotton, as well as in the maintenance of lawns and turf . It disrupts the production of cellular energy in the mitochondria by inhibiting the activity of an enzyme necessary for efficient energy manufacture .


Molecular Structure Analysis

Fenaminosulf has a molecular formula of C8H10N3NaO3S and a molecular weight of 251.24 g/mol . Its structure includes a dimethylamino group attached to a phenyl ring, which is further connected to a diazenesulfonate group .


Physical And Chemical Properties Analysis

Fenaminosulf appears as yellow-brown crystals or brown powder . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Agriculture and Plant Pathology .

Summary of the Application

Fenaminosulf is used to prevent the occurrence of pepper wilt disease, which is common in the production of pepper in Guizhou province, China . It’s applied to the soil infested with the phytopathogen Fusarium oxysporum .

Methods of Application or Experimental Procedures

A pot experiment for 93 days was conducted with four treatments :

  • T4: Soil drenching of fenaminosulf (at recommended dose) a week after pathogen inoculation in the soil at the first four to five-leaf stage of pepper seedling .

Application in Agriculture: Zizania latifolia Fields

Specific Scientific Field

This application falls under the field of Agriculture .

Summary of the Application

Fenaminosulf is used as a germicide in Z. latifolia fields. It not only controls diseases but also promotes an earlier harvest of Z. latifolia .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources .

Application in Agriculture: Various Food and Fiber Crops

Specific Scientific Field

This application falls under the field of Agriculture .

Summary of the Application

Fenaminosulf, whose brand name is Dexon, is a compound that was used as a fungicide in the growing of various food and fiber crops such as fruits, vegetables, grains, beans, and cotton as well in the maintenance of lawns and turf . Its use in spraying fields and crops allowed it entry into the environment where it could contaminate the soil, water, air, and subsequently, the food chain .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

Dexon disrupts the production of cellular energy in the mitochondria, the energy production factories in our cells, by inhibiting the activity of an enzyme that is necessary for efficient energy manufacture . This results in a diminished supply of cellular energy available to power the cells . In animal studies, dexon has also been shown to disrupt the body’s ability to use glycogen (the form in which sugar or glucose is stored in the body) leading to blood sugar imbalances, tremors, and convulsions . Additionally, while dexon is not classified as a carcinogen (chemical capable of causing cancer), it has been shown to be able to cause genetic mutations, changes in DNA that can lead to cancer .

Application in Medicine: Restorative Medicine

Specific Scientific Field

This application falls under the field of Medicine , specifically Restorative Medicine .

Summary of the Application

Fenaminosulf, whose brand name is Dexon, is a compound that was used as a fungicide in the growing of various food and fiber crops such as fruits, vegetables, grains, beans, and cotton as well in the maintenance of lawns and turf . Its use in spraying fields and crops allowed it entry into the environment where it could contaminate the soil, water, air, and subsequently, the food chain .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

Dexon disrupts the production of cellular energy in the mitochondria, the energy production factories in our cells, by inhibiting the activity of an enzyme that is necessary for efficient energy manufacture . This results in a diminished supply of cellular energy available to power the cells . In animal studies, dexon has also been shown to disrupt the body’s ability to use glycogen (the form in which sugar or glucose is stored in the body) leading to blood sugar imbalances, tremors, and convulsions . Additionally, while dexon is not classified as a carcinogen (chemical capable of causing cancer), it has been shown to be able to cause genetic mutations, changes in DNA that can lead to cancer .

Safety And Hazards

While Fenaminosulf is not classified as a carcinogen, it has been shown to cause genetic mutations, changes in DNA that can lead to cancer . It’s also toxic if swallowed and harmful in contact with skin .

properties

IUPAC Name

sodium;N-[4-(dimethylamino)phenyl]iminosulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S.Na/c1-11(2)8-5-3-7(4-6-8)9-10-15(12,13)14;/h3-6H,1-2H3,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDQPCIQCXRBQP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

150-70-9 (Parent)
Record name Fenaminosulf [BSI:ISO]
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DSSTOX Substance ID

DTXSID6040371
Record name Fenaminosulf
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Molecular Weight

251.24 g/mol
Source PubChem
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Physical Description

Formulated fenaminosulf appears as yellow-brown crystals or brown powder. (NTP, 1992), Yellowish-brown, odorless solid; [HSDB] Brownish-yellow powder; [MSDSonline]
Record name FORMULATED FENAMINOSULF
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Record name Fenaminosulf
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Solubility

10 to 50 mg/mL at 72.5 °F (NTP, 1992), IN WATER: 2-3 G/100 ML @ 25 °C; SOL IN DIMETHYLFORMAMIDE, ETHANOL; INSOL IN DIETHYL ETHER, BENZENE, PETROLEUM OILS, water solubility = 2X10+4 mg/l @ 25 °C
Record name FORMULATED FENAMINOSULF
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Record name DEXON
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

Negligible
Record name DEXON
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Mechanism of Action

Fungitoxicity is due to inhibition of specific mitochondrial NADH-oxidase in susceptible species.
Record name DEXON
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Product Name

Fenaminosulf

Color/Form

YELLOWISH-BROWN POWDER

CAS RN

140-56-7
Record name FORMULATED FENAMINOSULF
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Record name Fenaminosulf [BSI:ISO]
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Record name Fenaminosulf
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Record name FENAMINOSULF
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Record name DEXON
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Melting Point

392 °F (Decomposes) (NTP, 1992)
Record name FORMULATED FENAMINOSULF
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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